OMP Decarboxylase Inhibition: 6-Hydroxyuridine 5′-Monophosphate (BMP) Exhibits 4.5-Fold Tighter Binding than 6-Azauridine 5′-Monophosphate
The 5′-monophosphate derivative of 6-hydroxyuridine (BMP) is a transition-state analogue inhibitor of yeast orotidine 5′-monophosphate decarboxylase (ODCase). Its inhibition constant (Ki) is 8 × 10⁻⁶ μM (8 pM) for the wild-type enzyme, determined by steady-state kinetic analysis [1]. In contrast, 6-azauridine 5′-monophosphate, the active metabolite of the clinically studied ODCase inhibitor 6-azauridine, exhibits a Ki of 3.6 × 10⁻⁵ μM (36 pM) under the same conditions [1]. This represents a 4.5-fold difference in binding affinity, favoring BMP. The nucleoside 6-hydroxyuridine serves as a metabolic precursor that is intracellularly converted to BMP, and the patent literature explicitly identifies 6-hydroxyuridine as the most preferred ODCase inhibitor precursor due to its high Ki value [2].
| Evidence Dimension | Inhibition constant (Ki) for yeast ODCase, wild-type |
|---|---|
| Target Compound Data | 6-Hydroxyuridine 5′-monophosphate: Ki = 8 × 10⁻⁶ μM (8 pM) |
| Comparator Or Baseline | 6-Azauridine 5′-monophosphate: Ki = 3.6 × 10⁻⁵ μM (36 pM) |
| Quantified Difference | 4.5-fold lower Ki (tighter binding) for BMP |
| Conditions | Recombinant Saccharomyces cerevisiae ODCase, steady-state kinetics, pH and temperature as per BRENDA entry 652109 |
Why This Matters
A 4.5-fold lower Ki indicates BMP binds the ODCase transition state more tightly, making 6-hydroxyuridine the superior choice for assays requiring potent ODCase inhibition or for developing OMP accumulation-based cancer screening protocols.
- [1] BRENDA Enzyme Database. EC 4.1.1.23 – orotidine-5′-phosphate decarboxylase: Ki values for 6-hydroxyuridine 5′-phosphate (0.000000008 mM) and 6-azauridine 5′-phosphate (0.000036 mM) for wild-type enzyme. https://www.brenda-enzymes.de (accessed 2026-05-02). View Source
- [2] Brusilow, S. W. et al. U.S. Patent 6,130,035. Use of orotidine monophosphate decarboxylase inhibition in a method for cancer screening. Filed Jan. 31, 1999; issued Oct. 9, 2000. (“Due to its high Ki value, 6-hydroxyuridine is most preferred.”) View Source
